VU0415374

Positive Cooperativity mGlu4 Allosteric Modulation Functional Selectivity

mGlu4 PAMs are not interchangeable-substituting VU0415374 with another PAM yields fundamentally different experimental outcomes due to its unique functional fingerprint. VU0415374 delivers: • ~10× higher positive cooperativity with glutamate vs. VU0155041 (39-fold enhancement of agonist-induced activation) • Complete lack of functional potentiation at mGlu2/4 heterodimers-ideal for isolating mGlu4 homodimer pharmacology • Defined brain-to-plasma AUC ratio of 0.33 for CNS penetration benchmarking • Direct synthetic precursor to Alloswitch-1, the leading photoswitchable mGlu4 PAM Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C20H16ClN3O3
Molecular Weight 381.8 g/mol
Cat. No. B13442214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0415374
Molecular FormulaC20H16ClN3O3
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C20H16ClN3O3/c1-27-18-12-13(23-20(26)17-8-4-5-11-22-17)9-10-16(18)24-19(25)14-6-2-3-7-15(14)21/h2-12H,1H3,(H,23,26)(H,24,25)
InChIKeyRZZCVJKQCRSTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0415374 mGlu4 PAM Overview


VU0415374 (CAS 1266338-03-7; C20H16ClN3O3; MW 381.81) is a synthetic positive allosteric modulator (PAM) of the type 4 metabotropic glutamate receptor (mGlu4), a Class C GPCR and emerging target for neurological disorders [1]. It belongs to a distinct chemical scaffold among mGlu4 PAMs and binds to an allosteric pocket within the 7-transmembrane domain of the receptor, thereby potentiating the response to the endogenous orthosteric agonist glutamate [2]. Unlike orthosteric agonists, VU0415374 does not directly activate the receptor but enhances the efficacy of endogenous glutamate, which preserves spatial and temporal signaling fidelity [3]. The compound has been validated in heterologous cellular assays and serves as a critical tool compound for dissecting mGlu4-specific signaling pathways, particularly in contexts involving mGlu2/4 heterodimerization .

Why VU0415374 Cannot Be Substituted


The mGlu4 PAM chemical space is not interchangeable. While many PAMs share the ability to bind to the mGlu4 allosteric pocket, they diverge dramatically in their functional cooperativity with glutamate and their activity at mGlu2/4 heterodimers. VU0415374's unique functional fingerprint—namely, a ~10-fold higher cooperativity than the comparator VU0155041 [1] and a complete lack of functional potentiation at mGlu2/4 heterodimers [2]—means that substituting VU0415374 with another mGlu4 PAM will yield fundamentally different experimental outcomes, compromising the interpretation of mGlu4-specific pharmacology.

VU0415374 Procurement Evidence


Positive Cooperativity vs. VU0155041

In a direct head-to-head comparison, VU0415374 demonstrated a ~10-fold greater ability than VU0155041 to enhance the stabilization of the active receptor conformation by the orthosteric agonist L-AP4. While both compounds display comparable intrinsic allosteric agonism, their cooperativity diverges markedly [1].

Positive Cooperativity mGlu4 Allosteric Modulation Functional Selectivity

Inactivity at mGlu2/4 Heterodimers

CODA-RET measurements reveal that while VU0415374 (50 µM) effectively potentiates L-AP4 responses at mGlu4 homodimers, it fails to produce any significant potentiation at mGlu2/4 heterodimers (p = 0.92 vs. vehicle) [1]. This contrasts with the behavior of other mGlu4 PAMs, which often exhibit cross-potentiation, and defines VU0415374 as a homodimer-selective probe .

mGlu2/4 Heterodimer Receptor Dimerization Functional Selectivity

Brain Exposure Profile Comparison

Comparative pharmacokinetic analysis in rodent models reveals that VU0415374 achieves a brain-to-plasma AUC ratio of 0.33 . This positions it between the high brain penetrant analog VU0366037 (brain-to-plasma AUC ratio: 1.04) and the low brain penetrant analog VU0366038 (brain-to-plasma AUC ratio: 0.2), providing a defined benchmark for structure-activity relationship (SAR) studies aimed at optimizing CNS exposure [1].

Blood-Brain Barrier Penetration Pharmacokinetics CNS Drug Discovery

Photoswitchable Probe Precursor

VU0415374 serves as the parent scaffold for the azobenzene-derived photoswitchable PAM 'Alloswitch-1' [1]. This derivative retains the mGlu4 PAM activity of VU0415374 but can be reversibly toggled between active and inactive states using light of specific wavelengths, enabling precise spatiotemporal control of mGlu4 signaling [2].

Photopharmacology Optical Control Tool Compound

VU0415374 Application Scenarios


mGlu4 Homodimer Signaling Isolation

Due to its complete lack of functional activity at mGlu2/4 heterodimers [1], VU0415374 is the PAM of choice for experiments designed to dissect the specific contribution of mGlu4 homodimers to synaptic physiology. Researchers working in brain regions where both mGlu2 and mGlu4 are expressed (e.g., specific cortical and striatal circuits) can use VU0415374 to selectively potentiate mGlu4 homodimer responses without confounding heterodimer modulation.

CNS Pharmacokinetic Benchmarking

VU0415374 provides a defined, intermediate reference point for optimizing CNS exposure in mGlu4 PAM lead optimization [1]. Medicinal chemistry teams can benchmark the brain penetration of new chemical entities against VU0415374's brain-to-plasma AUC ratio of 0.33 to assess the impact of structural modifications on blood-brain barrier permeability .

Maximal Cooperativity Assays

In cellular assays where the basal glutamate tone is low, a PAM with high positive cooperativity is essential for robust signal amplification. VU0415374's 39-fold enhancement of agonist-induced receptor activation [1] makes it a superior choice over lower-cooperativity PAMs like VU0155041 for high-throughput screening assays or for detecting subtle changes in receptor function following genetic or pharmacological manipulation.

Photoswitchable Probe Synthesis

VU0415374 is the direct chemical precursor to Alloswitch-1, a leading photoswitchable mGlu4 PAM [1]. Procurement of VU0415374 enables synthetic chemistry labs to generate Alloswitch-1 for use in advanced optical physiology experiments, including two-photon uncaging in brain slices or in vivo optopharmacology in freely moving animals, to map the role of mGlu4 in defined neural circuits with high temporal precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0415374

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.